t-Boc-N-amido-PEG11-Amine
Overview
Description
T-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG11-Amine is C29H60N2O13 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate . The molecular weight is 644.8 g/mol .Chemical Reactions Analysis
The amino group in t-Boc-N-amido-PEG11-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG11-Amine is 644.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 37 . The XLogP3-AA is -1.6 .Scientific Research Applications
Synthesis and Functionalization of Nanoparticles
- Functionalized Nanoparticles : Trifluoroethylester-PEG-thiol ligands, similar in structure to t-Boc-N-amido-PEG11-Amine, have been used for the synthesis of water-soluble, chemically functional gold and FePt magnetic nanoparticles. These nanoparticles can be functionalized with biotin and fluorescamine, demonstrating the utility of similar compounds in creating versatile nanoparticles for various applications (Latham & Williams, 2006).
Biodegradable Polymers in Biomedical Applications
- Amphiphilic Conetwork Gels and Hydrogels : Research has been conducted on the synthesis of amphiphilic conetwork (APCN) gels of poly(caprolactone) (PCL) and poly(β-amino esters) or poly(amido amine), utilizing PEG-based polymers. These gels demonstrate controlled degradation and release behavior, making them suitable for drug release and tissue engineering (Nutan et al., 2017).
Catalytic Amide Formation
- Catalysis in Amide Formation : Studies have focused on catalytic methods for the direct condensation of carboxylic acids and amines, a process relevant to the synthesis of compounds like t-Boc-N-amido-PEG11-Amine. This research is significant for developing green chemistry procedures (Lundberg et al., 2014).
Drug Delivery and Biomedical Applications
- PEG-modified Dendrimers for Drug Delivery : PEGylated poly(amido amine) dendrimers have been developed for effective anticancer drug and gene delivery, showcasing the potential of PEG-modified polymers in medical applications (Luong et al., 2016).
- Antibacterial Surface Modification : Techniques involving the grafting of poly(ethylene glycol) methyl ether onto surfaces like Nylon 6 have been studied for antibacterial applications. This demonstrates the role of PEG-based compounds in creating antibacterial surfaces (Swar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
Record name | Boc-PEG-amine (n=11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG11-Amine | |
CAS RN |
890091-42-6 | |
Record name | Boc-PEG-amine (n=11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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